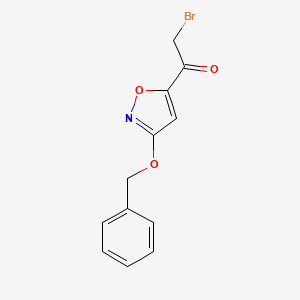

1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone

Description

1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone (CAS: 104182-22-1) is a brominated isoxazole derivative with the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.1167 g/mol . The compound is supplied as a 10 mM solution in 25 µL aliquots, with a purity exceeding 97.00%, validated by HPLC, NMR, and mass spectrometry .

Key physicochemical properties include:

- Solubility: Requires solvent optimization (e.g., DMSO, ethanol) and may necessitate heating (37°C) or ultrasonication to enhance dissolution .

- Storage: Stable at -80°C for 6 months or -20°C for 1 month in aliquot form to avoid freeze-thaw degradation .

- Commercial Availability: Supplied by 6 global vendors, reflecting its accessibility for research .

The compound has garnered a 5/5 average rating across 30 Google Scholar citations, indicating widespread use in peer-reviewed studies, though specific biological targets remain undisclosed in available evidence .

Properties

IUPAC Name |

2-bromo-1-(3-phenylmethoxy-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c13-7-10(15)11-6-12(14-17-11)16-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFSVXHASPPWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of hydroximinoyl chlorides and terminal alkynes in the presence of a catalyst . Another approach is the metal-free synthesis, which employs eco-friendly synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone has shown promise in medicinal chemistry due to its potential as a pharmacophore. The isoxazole moiety is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.

Case Studies:

- Anti-Cancer Activity : Research indicates that compounds containing isoxazole derivatives exhibit cytotoxic effects against certain cancer cell lines. In vitro studies have demonstrated that modifications to the isoxazole ring can enhance activity against breast and lung cancer cells.

- Antimicrobial Properties : A study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties worth exploring further.

Neuropharmacology

The compound's structure allows for exploration in neuropharmacology, particularly in developing drugs for neurodegenerative diseases.

Case Studies:

- Cognitive Enhancement : Preliminary studies suggest that isoxazole derivatives can modulate neurotransmitter systems, potentially leading to cognitive enhancement effects. Further research could elucidate the mechanisms through which this compound may influence synaptic plasticity.

Material Science

In material science, compounds like this compound can be utilized in the synthesis of novel polymers or as intermediates in organic synthesis.

Case Studies:

- Polymer Synthesis : The bromine atom in the compound can serve as a reactive site for further functionalization, allowing for the creation of polymers with specific properties tailored for applications in coatings or electronics.

Synthetic Chemistry

The compound serves as an important intermediate in synthetic pathways for creating more complex molecules.

Case Studies:

- Synthesis of Isoxazole Derivatives : Researchers have utilized this compound in multi-step synthesis processes to generate various substituted isoxazoles, demonstrating its utility as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights structural and functional differences between 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone and analogous compounds:

Key Observations :

- Reactivity: The bromoethanone group in the target compound enhances electrophilicity, making it suitable for nucleophilic substitution reactions, unlike carboxamide or sulfamoyl derivatives, which prioritize hydrogen bonding .

- Biological Applications :

- The carbazole-linked carboxamide (322723-35-3) likely targets kinases or DNA-binding proteins due to its planar aromatic system .

- The dichlorophenyl-sulfamoyl derivative (735303-62-5) may exhibit antimicrobial or anti-inflammatory activity, common in sulfonamide-class drugs .

- The target compound’s biological role is less defined but may relate to covalent inhibition mechanisms, akin to bromophenyl isoxazoles in filoviral inhibitor studies .

Commercial and Practical Considerations

- Availability : The target compound’s six suppliers surpass the 1–2 suppliers for analogs, ensuring better accessibility .

Biological Activity

1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone is a synthetic compound characterized by its unique molecular structure, which includes a benzyloxy group attached to an isoxazole ring and a bromoethanone moiety. The molecular formula is with a molecular weight of approximately 296.12 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research on related isoxazole derivatives indicates that they often exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been shown to possess antibacterial and antifungal activities. A study highlighted that certain isoxazole derivatives demonstrated selective activity against Gram-positive bacteria like Bacillus subtilis and some antifungal effects against Candida albicans .

Cytotoxicity and Anticancer Potential

Several studies have indicated that derivatives of isoxazole can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been evaluated for their anticancer potential, showing selective toxicity towards cancer cells while sparing normal cells in some instances. This selectivity could make such compounds promising candidates for further development as anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other related compounds can be insightful:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 3-Bromoisoxazole | Bromine substituted isoxazole | Antimicrobial activity |

| 5-Methylisoxazole | Methyl group on isoxazole | Neuroprotective effects |

| 1-(4-Chlorobenzyl)isoxazole | Chlorobenzyl group on isoxazole | Potential anti-cancer properties |

| This compound | Benzyloxy and bromoethanone groups | Potential protein alkylating agent |

The unique combination of the benzyloxy and bromoethanone groups in this compound may enhance its reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, existing literature provides a foundation for future research:

- Antimicrobial Screening : A study conducted on various isoxazole derivatives found that many exhibited selective antibacterial activity, particularly against Gram-positive bacteria. This suggests that further exploration of this compound could yield similar results .

- Cytotoxicity Assessment : Research has indicated that certain benzoxazole derivatives show promising cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings highlight the potential for developing new therapeutic agents based on the structure of this compound .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves functionalizing the isoxazole core with benzyloxy and bromoethanone groups. A common approach is to use palladium-catalyzed coupling reactions (e.g., Suzuki or Sonogashira) for aryl-aryl bond formation, as demonstrated in analogous isoxazole derivatives . Key steps include:

- Solvent Selection: Tetrahydrofuran (THF) or ethyl acetate (EtOAc) for solubility and stability of intermediates .

- Catalysts: Triphenylphosphine (PPh₃) or bis(triphenylphosphine)palladium dichloride for cross-coupling reactions .

- Purification: Column chromatography with EtOAc/hexane mixtures to isolate high-purity products .

Optimization may involve adjusting reaction time, temperature (e.g., reflux conditions), and stoichiometry to minimize side products like debrominated derivatives.

Advanced: How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers or byproducts in this compound?

Methodological Answer:

- ¹H/¹³C NMR: The benzyloxy group’s aromatic protons (δ 7.2–7.5 ppm) and the isoxazole ring’s protons (δ 6.2–6.8 ppm) provide distinct splitting patterns. The bromoethanone carbonyl (C=O) appears at ~190–200 ppm in ¹³C NMR, while isoxazole carbons resonate at 95–110 ppm .

- IR Spectroscopy: The C=O stretch (~1700 cm⁻¹) and C-Br vibration (~550 cm⁻¹) confirm the bromoethanone moiety. Absence of these peaks may indicate hydrolysis or decomposition .

- Mass Spectrometry (MS): The molecular ion peak (M⁺) should match the molecular weight (e.g., ~307 g/mol for C₁₂H₁₀BrNO₃). Fragmentation patterns (e.g., loss of Br or benzyloxy groups) help identify impurities .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability: The compound is sensitive to moisture and light due to the reactive bromoethanone group. Degradation products may include hydrolyzed ketones or debrominated derivatives.

- Storage: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Use desiccants (e.g., silica gel) to prevent hydrolysis .

- Handling: Avoid static discharge by grounding equipment and using conductive containers .

Advanced: What reactivity patterns are expected for the bromoethanone moiety in nucleophilic substitution or coupling reactions?

Methodological Answer:

The α-bromo ketone group is highly electrophilic, enabling:

- Nucleophilic Substitution: Reacts with amines (e.g., to form amides) or thiols (e.g., to form thioethers) in polar aprotic solvents (DMF, DMSO) .

- Cross-Coupling: Participates in Buchwald-Hartwig amination or Ullmann-type reactions with aryl halides, using CuI or Pd catalysts .

- Side Reactions: Competing elimination (forming α,β-unsaturated ketones) may occur under basic conditions. Kinetic studies (e.g., varying base strength) can mitigate this .

Basic: How can computational methods (DFT, MD) predict the compound’s reactivity or interactions in biological systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the bromoethanone’s C=O and C-Br bonds are electron-deficient, making them reactive toward nucleophiles .

- Molecular Dynamics (MD): Simulates binding interactions with proteins (e.g., benzothiazole-binding enzymes) to guide bioactivity studies. Force fields like CHARMM or AMBER model van der Waals and electrostatic interactions .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

Methodological Answer:

- Variable Temperature NMR: Detects dynamic processes (e.g., rotamers) causing peak splitting. Cooling to –40°C may resolve overlapping signals .

- Isotopic Labeling: ¹³C-labeled analogs clarify ambiguous carbonyl or isoxazole carbon assignments.

- X-ray Crystallography: Definitive structural confirmation if synthetic yields permit single-crystal growth .

Advanced: How can mechanistic studies elucidate the reaction pathway for benzyloxy group introduction?

Methodological Answer:

- Kinetic Profiling: Monitor intermediate formation via time-resolved HPLC or in-situ IR. For example, benzyloxy substitution may proceed via SN2 (concerted) or radical pathways.

- Isotope Effects: Compare reaction rates using deuterated benzyl alcohols (C₆D₅CH₂OH) to identify rate-determining steps .

- Computational Modeling: Transition state analysis (DFT) identifies energy barriers for O-benzylation vs. competing side reactions .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Emergency Procedures: For skin contact, rinse with water for 15+ minutes; seek medical attention for persistent irritation. Spills should be contained with absorbent materials (e.g., vermiculite) .

Advanced: How can X-ray crystallography confirm the molecular structure and intermolecular interactions?

Methodological Answer:

- Crystal Growth: Slow evaporation from ethanol/water mixtures yields suitable crystals.

- Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule resolution.

- Analysis: Software like SHELX refines bond lengths/angles. For example, the isoxazole ring’s planarity and C-Br bond length (~1.93 Å) validate the structure .

Advanced: How to troubleshoot low yields in the final purification step?

Methodological Answer:

- Chromatography Optimization: Adjust solvent polarity (e.g., increase EtOAc% in hexane) to improve separation of bromoethanone from unreacted starting materials .

- Recrystallization: Use ethanol/water mixtures at controlled cooling rates to enhance crystal purity.

- Side Reaction Mitigation: Add stabilizers (e.g., BHT) to prevent radical-mediated decomposition during prolonged storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.